![molecular formula C13H24Cl3N3O B2631149 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride CAS No. 1396676-98-4](/img/structure/B2631149.png)
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride
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Description
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride, also known as PMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Inhibition and Drug Development
Dipeptidyl Peptidase IV Inhibitors : Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are essential for treating type 2 diabetes mellitus, includes a broad category of chemical compounds including piperazines. These inhibitors prevent the degradation of incretin molecules, thus promoting insulin secretion. Notably, continuous research efforts are underway to find new DPP IV inhibitors due to the side effects associated with currently marketed compounds. Piperazine derivatives, by extension, are of significant interest in this research domain due to their potential therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Actions and Metabolism
Arylpiperazine Derivatives : Arylpiperazine derivatives have been extensively studied for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, leading to various metabolites with distinct pharmacological actions. The understanding of their disposition and metabolism is crucial for developing safer and more effective therapeutic agents. This research area highlights the complexity of arylpiperazine derivatives' pharmacological profiles and their implications for clinical use (Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine Analogues Against Mycobacterium tuberculosis : Piperazine, a core structural element in many medicinal compounds, has shown potential anti-mycobacterial activity. Studies have reported several piperazine-based molecules with significant action against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review underscores the importance of piperazine derivatives in developing new anti-TB agents, highlighting the versatility of piperazine as a building block in drug design (Girase et al., 2020).
Nicotinic Acetylcholine Receptors Desensitization
Desensitization Strategy for Drug Development : Exploring the role of nicotinic acetylcholine receptors (nAChRs) in cognitive enhancement, certain analogs, including piperazine derivatives, have been investigated. These compounds, by inducing receptor desensitization without prior agonist action, could potentially lead to new treatments for cognitive disorders. This approach offers insights into the development of 'silent desensitizers' as therapeutic agents, emphasizing the therapeutic potential of modulating nAChR activity (Buccafusco, Beach, & Terry, 2009).
Piperazine Derivatives Therapeutic Uses
Piperazine Derivatives in Drug Design : Piperazine's role in drug design spans across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review highlights the significant impact of piperazine modifications on the medicinal potential of resulting molecules, showcasing the scaffold's versatility in drug discovery. The exploration of piperazine-based molecular designs continues to be a fruitful area for discovering new therapeutics (Rathi et al., 2016).
properties
IUPAC Name |
1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-2-ol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-12(17)10-15-6-8-16(9-7-15)11-13-4-2-3-5-14-13;;;/h2-5,12,17H,6-11H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNFTDUKIESGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC=CC=N2)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)propan-2-ol trihydrochloride |
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